beta-Eucaine

Description

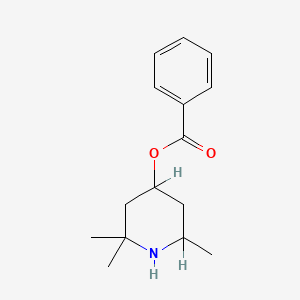

Structure

3D Structure

Properties

CAS No. |

500-34-5 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

[(4R,6S)-2,2,6-trimethylpiperidin-4-yl] benzoate |

InChI |

InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3/t11-,13+/m0/s1 |

InChI Key |

ZYHGIAPHLSTGMX-WCQYABFASA-N |

SMILES |

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |

Isomeric SMILES |

C[C@H]1C[C@H](CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |

Other CAS No. |

555-28-2 |

Origin of Product |

United States |

Historical Context and Genesis of Beta Eucaine in Chemical and Pharmacological Research

Precursors to Synthetic Local Anesthetics: The Cocaine Paradigm in Early Chemical Investigations

The story of synthetic local anesthetics is inextricably linked to cocaine. Isolated from coca leaves in 1860 by Albert Niemann, cocaine was recognized for its potent local anesthetic properties. Its clinical application began in 1884 when Austrian ophthalmologist Carl Koller demonstrated its efficacy in numbing the eye for surgical procedures nih.govmhmedical.commhmedical.comglobalmedicine.co.uk. Soon after, its use rapidly spread throughout Europe and America for various surgical and dental applications nih.govmhmedical.comnih.gov. However, the widespread adoption of cocaine was soon tempered by the discovery of its significant adverse effects. These included a high potential for addiction, cardiovascular toxicity, and psychoactive properties, leading to a crisis in local anesthesia and a pressing need for safer alternatives nih.govmhmedical.commhmedical.comwoodlibrarymuseum.orgmedscape.comopenochem.orgresearchgate.net. This prompted intensive research efforts by chemists and pharmacologists to synthesize compounds that could mimic cocaine's anesthetic effects without its detrimental drawbacks nih.govmhmedical.comwoodlibrarymuseum.org.

The Emergence of Alpha-Eucaine (B1237395): Initial Synthetic Efforts and Their Chemical Characteristics

In response to the limitations of cocaine, early chemical investigations focused on synthesizing analogs that retained anesthetic activity. George von Merling, a chemist, is credited with the first synthesis of alpha-eucaine (α-eucaine) in 1884 woodlibrarymuseum.org. Alpha-eucaine was designed as a synthetic analog of cocaine, representing one of the initial attempts to create a reliable, non-naturally derived local anesthetic wikipedia.orgwikipedia.orgamazonaws.comiiab.me. While it offered some advantages over cocaine, such as being non-addictive and more stable in boiling water, alpha-eucaine proved to be too irritating to tissues for widespread clinical use woodlibrarymuseum.orgamazonaws.com. Its chemical structure, derived from piperidine (B6355638), was a departure from cocaine's tropane (B1204802) alkaloid structure, yet it retained the essential benzoate (B1203000) ester moiety believed to be crucial for anesthetic activity amazonaws.comrsc.org.

The Development of Beta-Eucaine: Scientific Motivation and Chronology of its Conception

The limitations of alpha-eucaine, particularly its tissue irritancy, spurred further research to develop an improved synthetic local anesthetic. The primary scientific motivation was to create a compound that possessed effective anesthetic properties, was stable under sterilization conditions, and exhibited reduced local irritation compared to its predecessors woodlibrarymuseum.orgamazonaws.com.

Key Innovators and Research Contributions

The development of this compound is primarily attributed to the work of German chemists George von Merling and Albrecht Schmidt woodlibrarymuseum.orgacs.org. Building upon Merling's earlier synthesis of alpha-eucaine, they successfully synthesized this compound (β-eucaine) in 1896 woodlibrarymuseum.orgamazonaws.comacs.orgasa.org.au. Dr. Gaetano Vinci of Berlin further contributed by describing the anesthetic value of this compound in 1896 and introducing it as a less irritating preparation, often referred to as Eucaine-B, in 1897 woodlibrarymuseum.org. This work solidified this compound's position as a viable alternative.

Historical Context of its Role as a Cocaine Analog

This compound was conceived and developed as a direct analog of cocaine wikipedia.orgwikipedia.orgamazonaws.comreddit.com. Chemists sought to modify cocaine's molecular structure to retain its anesthetic efficacy while mitigating its addictive potential and tissue toxicity woodlibrarymuseum.orgamazonaws.com. This compound represented a significant achievement in this endeavor, being one of the first synthetic chemical compounds to gain general use as a local anesthetic, directly stemming from the chemical understanding derived from studying cocaine wikipedia.org.

The Shifting Landscape of Anesthetic Chemistry: this compound's Academic Significance in the Evolution of Synthetic Compounds

The introduction of this compound marked a pivotal moment in the evolution of anesthetic chemistry. It demonstrated the feasibility of creating effective local anesthetics through synthetic means, shifting the focus from naturally derived compounds like cocaine to rationally designed molecules mhmedical.comwikipedia.orgamazonaws.com. This compound's key advantage over cocaine was its greater stability, particularly its ability to withstand sterilization by boiling, a process that would degrade cocaine woodlibrarymuseum.orgamazonaws.com. This chemical characteristic made it a more practical and safer option for clinical use in an era where sterile techniques were becoming increasingly critical. Its success contributed to the broader academic and industrial interest in synthesizing a new generation of local anesthetics that would eventually lead to compounds like procaine (B135) and lidocaine (B1675312) nih.govmhmedical.commhmedical.commedscape.comamazonaws.comnysora.com.

Influence of World War I on this compound Research and Production

The outbreak of World War I significantly impacted the availability of pharmaceuticals, particularly those previously imported from Germany. Prior to the war, Britain, for instance, relied on Germany for its supply of eucaine wikipedia.org. The ensuing conflict created a critical need for domestically produced anesthetics for military hospitals. Consequently, British chemists, including Jocelyn Field Thorpe and Martha Annie Whiteley, led efforts to develop and implement synthesis methods for this compound and other essential drugs like novocaine within Britain wikipedia.orgcam.ac.ukcore.ac.ukkingscollections.orgcambridge.org. This wartime necessity accelerated research and production, underscoring this compound's importance and the capabilities of synthetic chemistry in meeting urgent medical demands.

Key Developments in Local Anesthetic History

| Event | Year(s) | Key Figures/Context | Significance |

| Cocaine Isolation | 1860 | Albert Niemann | Identification of the first naturally occurring local anesthetic. |

| Cocaine's First Clinical Use (Eye) | 1884 | Carl Koller | Marked the beginning of local anesthesia in medicine. |

| Alpha-Eucaine Synthesized | 1884 | George von Merling | First synthetic analog of cocaine, but too irritating. |

| This compound Synthesized | 1896 | George von Merling, Albrecht Schmidt | Developed as a less irritating and more stable alternative to cocaine. |

| This compound Described/Introduced | 1896-1897 | Gaetano Vinci | Further validation and introduction of this compound to the medical community. |

| Procaine (Novocain) Synthesized | 1904 | Alfred Einhorn | First synthetic ester local anesthetic designed to overcome cocaine's dangers. |

| Lidocaine Synthesized | 1943-1945 | Nils Löfgren | First widely used amide local anesthetic, transforming regional anesthesia. |

| WWI British Synthesis Efforts | During WWI | Jocelyn Field Thorpe, Martha Annie Whiteley, University teams | Response to German import restrictions, boosting domestic production capacity. |

Chemical Synthesis and Derivatization Strategies for Beta Eucaine

Original Synthetic Pathways and Reaction Mechanisms

The classical synthesis of beta-eucaine is a sequential process that constructs the piperidine (B6355638) ring system and then functionalizes it to yield the final benzoyl ester. This pathway was a notable development in medicinal chemistry, providing a reliable method for producing a synthetic local anesthetic.

The synthesis begins with the condensation of diacetonamine (B58104) with acetaldehyde (B116499). This reaction forms the core piperidone structure. Unlike the synthesis of alpha-eucaine (B1237395) which uses acetone, the use of acetaldehyde in this step results in a piperidone intermediate with one less methyl group, specifically 2,2,6-trimethylpiperidin-4-one. wikipedia.org This initial condensation is a crucial step that defines the ultimate substitution pattern of the this compound molecule.

The second step involves the reduction of the ketone group at the 4-position of the 2,2,6-trimethylpiperidin-4-one intermediate. This transformation is typically achieved using a reducing agent such as sodium amalgam. wikipedia.org The reduction of the carbonyl group yields the corresponding alcohol, 2,2,6-trimethylpiperidin-4-ol. This reaction produces a mixture of stereoisomers, as the resulting hydroxyl group can be oriented in different spatial positions relative to the piperidine ring. The specific stereochemistry of the alcohol is critical for the anesthetic activity of the final product.

The final step in the synthesis is the esterification of the 2,2,6-trimethylpiperidin-4-ol intermediate. This is accomplished through benzoylation, where the hydroxyl group of the piperidinol reacts with benzoyl chloride. This reaction forms the benzoate (B1203000) ester, yielding this compound. wikipedia.org The ester functional group is a key pharmacophore for local anesthetic activity in this class of molecules, a feature derived from the structure of cocaine.

| This compound Synthesis Overview | |

| Step 1: Condensation | |

| Reactants | Diacetonamine, Acetaldehyde |

| Product | 2,2,6-trimethylpiperidin-4-one |

| Step 2: Reduction | |

| Reactant | 2,2,6-trimethylpiperidin-4-one |

| Reagent | Sodium amalgam |

| Product | 2,2,6-trimethylpiperidin-4-ol (mixture of isomers) |

| Step 3: Esterification | |

| Reactant | 2,2,6-trimethylpiperidin-4-ol |

| Reagent | Benzoyl chloride |

| Final Product | This compound |

Alternative and Modified Synthetic Methodologies

During World War I, Britain's supply of eucaine from Germany was cut off. This necessitated the development of an independent synthesis route. A team of chemists, including Jocelyn Field Thorpe and Martha Annie Whiteley, was instrumental in establishing a British synthesis for the compound, ensuring its continued availability for medical use. wikipedia.org While specific details of modifications to the reaction conditions or reagents may have been explored to optimize yield and purity, the core chemical strategy generally followed the established pathway of condensation, reduction, and esterification.

Synthesis of Alpha-Eucaine: A Comparative Chemical Perspective

Alpha-eucaine was synthesized prior to this compound and shares a similar structural framework, but its synthesis differs in the choice of starting materials and subsequent reaction steps. wikipedia.orgwoodlibrarymuseum.org The synthesis of alpha-eucaine begins with the reaction of diacetonamine with acetone (in contrast to acetaldehyde), which yields 2,2,6,6-tetramethyl-4-piperidone. wikipedia.org

The key differences in the synthetic pathways are:

Initial Condensation: Alpha-eucaine synthesis uses acetone, leading to a tetramethylpiperidone intermediate, whereas this compound synthesis uses acetaldehyde, resulting in a trimethylpiperidone intermediate. wikipedia.orgwikipedia.org

Intermediate Functionalization: The alpha-eucaine pathway involves N-methylation of the piperidone, followed by cyanohydrin formation at the 4-position. The synthesis proceeds through esterification of the tertiary alcohol and a Pinner reaction of the nitrile to form the final methyl ester. wikipedia.org This contrasts with the direct reduction of the ketone to a secondary alcohol in the this compound synthesis.

These synthetic divergences result in significant structural differences between the two molecules. Alpha-eucaine is more sterically hindered around the nitrogen atom and possesses a methyl carboxylate group at the 4-position, which is absent in this compound. wikipedia.org These differences were found to have a considerable impact on the compounds' properties, with alpha-eucaine being significantly more irritating to tissues. woodlibrarymuseum.org

| Feature | This compound Synthesis | alpha-Eucaine Synthesis |

| Starting Ketone | Acetaldehyde | Acetone |

| Piperidone Intermediate | 2,2,6-trimethylpiperidin-4-one | 2,2,6,6-tetramethyl-4-piperidone |

| Key Intermediate | 2,2,6-trimethylpiperidin-4-ol | N-methylated piperidone cyanohydrin |

| Final Ester Group | Benzoate | Benzoate and Methyl Carboxylate |

Exploration of this compound Derivatives and Analogs in Early Chemical Research

The development of alpha- and this compound was part of a broader effort in early medicinal chemistry to create synthetic substitutes for cocaine that retained its local anesthetic properties but lacked its undesirable side effects. woodlibrarymuseum.orgnih.gov Both alpha- and this compound are piperidol benzoate derivatives designed to mimic the essential structural features of cocaine. nih.govrsc.org The transition from the overly irritant alpha-eucaine to the better-tolerated this compound demonstrated that subtle modifications to the piperidine ring could significantly alter the biological properties of the molecule. woodlibrarymuseum.org

This early research helped to establish that the ecgonine double-ring structure of cocaine was not essential for local anesthetic activity. rsc.org The work on eucaine and other early synthetic anesthetics like benzocaine (B179285) and procaine (B135) solidified the importance of the benzoate ester moiety and the hydrophilic amine group connected by an intermediate chain as a foundational template for local anesthetic drug design. rsc.org These pioneering synthetic efforts paved the way for the development of a wide array of local anesthetics throughout the 20th century.

Modifications to the Piperidine Ring System

Derivatization of the this compound scaffold has primarily focused on the piperidine ring to explore how structural changes impact biological activity. Key areas of modification include the nitrogen atom and the carbon framework of the ring.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Studies on related compounds, such as N-alkyl derivatives of proline anilines, have investigated the effect of various substituents. rsc.org In these analogous series, N-alkyl groups including methyl, ethyl, butyl, benzyl, and cyclohexyl were explored. nih.gov It was noted in the broader class of cocaine-related anesthetics that removing the N-methyl group did not significantly alter physiological activity but did increase toxicity. nih.gov Conversely, quaternization of the nitrogen atom, converting it to a quaternary ammonium salt, resulted in a loss of activity. rsc.org

Ring Carbon Framework: Alterations to the carbon skeleton of the piperidine ring have also been investigated. In related piperidine-based compounds designed as cocaine analogs, modifications at the 3-position of the ring were studied. nih.govjohnshopkins.edu Researchers found that inserting a methylene group linker between the piperidine ring and a polar substituent at this position could dramatically improve the compound's activity, likely by allowing the substituent to adopt a more favorable orientation and avoid unfavorable interactions within its binding site. nih.govjohnshopkins.edu

| Precursor/Intermediate | Reagents | Product |

| Diacetonamine | Acetaldehyde (Paraldehyde) | 2,2,6-trimethylpiperidin-4-one |

| 2,2,6-trimethylpiperidin-4-one | Sodium Amalgam (or other reducing agents) | 2,2,6-trimethylpiperidin-4-ol (mixture of isomers) |

| 2,2,6-trimethylpiperidin-4-ol | Benzoyl Chloride | This compound |

Variations in the Ester Linkage and Aromatic Moiety

The benzoate ester portion of this compound is a critical component for its activity, a feature confirmed by extensive research into a wide range of local anesthetics derived from aromatic acid esters. rsc.orgnih.gov This part of the molecule, often termed the "lipophilic aromatic ring," is a key pillar in the three-part structural model (aromatic ring, intermediate linkage, hydrophilic amine) typical of local anesthetics. nih.gov

Strategies for derivatization have included modifying the substituents on the aromatic ring. Research on analogous anesthetic compounds has shown that altering the substituents on the benzene ring can significantly modulate the intensity and duration of the anesthetic effect. nih.gov For example, replacing a methyl group on the aromatic ring with a trifluoromethyl or a halogen atom was found to markedly reduce the surface anesthetic properties of the compound. nih.gov This demonstrates the sensitivity of the molecule's activity to electronic and steric changes on the aromatic moiety. The benzoate ester itself is crucial; its importance was highlighted in early structural simplifications of cocaine, where the removal of other functionalities proved less detrimental to activity than the removal of the benzoate group. rsc.orgnih.gov

| Moiety | Modification Type | Example Substituents |

| Aromatic Ring | Substitution | Trifluoromethyl, Halogens |

| Ester Linkage | Core Structure | Considered essential for activity |

Stereochemical Characterization and Elucidation of this compound's Configuration

The synthesis of this compound inherently produces stereoisomers due to the generation of multiple chiral centers on the piperidine ring. wikipedia.org The reduction of the precursor, 2,2,6-trimethylpiperidin-4-one, creates two chiral centers at positions C4 and C6 (the C2 position is also chiral). This results in a mixture of diastereomeric alcohols. wikipedia.org

The pioneering work on the stereoisomerism of this compound was conducted by chemist Harold King in 1924. rsc.orgrsc.org His research focused on the separation, or resolution, of the different isomers formed during the synthesis. rsc.org This work led to the characterization of distinct isomers, most notably this compound and its diastereomer, iso-beta-Eucaine. rsc.org The existence and separation of these stereoisomers were crucial in understanding the three-dimensional structural requirements for the molecule's biological function.

Modern chemical databases have further defined the absolute configuration of this compound. The specific stereoisomer designated as this compound has been identified as the (4R,6S) diastereomer. nih.gov This precise stereochemical assignment provides a definitive three-dimensional structure for the compound.

| Compound | IUPAC Name with Stereochemistry | Key Feature |

| This compound | [(4R,6S)-2,2,6-trimethylpiperidin-4-yl] benzoate | The specific, characterized active isomer |

| iso-beta-Eucaine | (Stereoisomer of this compound) | A diastereomer separated during early research |

Structure Activity Relationship Sar Investigations of Beta Eucaine

Fundamental Chemical Structural Elements Associated with Local Anesthetic Activity

Local anesthetics, including beta-eucaine, share a common structural framework that is essential for their ability to block nerve impulse conduction. This general structure comprises three key components: a lipophilic aromatic ring, an intermediate chain, and a hydrophilic amine group litfl.commedscape.comrsc.orgnih.govresearchgate.net.

The Critical Role of the Benzoate (B1203000) Ester Functionality

The benzoate ester moiety is a fundamental feature contributing to the local anesthetic activity of many compounds, including this compound rsc.org. This part of the molecule is derived from benzoic acid and an alcohol. In this compound, the benzoate ester group is linked to a piperidine (B6355638) ring wikipedia.org. The lipophilic nature of the aromatic ring, specifically the benzoate portion, is crucial for the molecule to penetrate the lipid-rich nerve cell membrane litfl.commedscape.com. Studies have shown that substituting benzoic acid with other carboxylic acids can lead to a reduction or complete loss of anesthetic effects, underscoring the importance of the benzoate ester linkage in establishing local anesthetic activity rsc.org. Benzocaine (B179285), another early synthetic local anesthetic, is also a benzoate ester, further validating the significance of this functional group nih.gov.

Significance of the Piperidine Core Structure

This compound features a piperidine ring as its core amine-containing structure wikipedia.org. The tertiary amine group is critical for the hydrophilic properties of the molecule and its ability to become ionized at physiological pH, which is necessary for binding to the sodium channel litfl.commedscape.com. Tertiary amines, such as those found in piperidine derivatives, are generally preferred over primary or secondary amines in local anesthetics because they are less irritating to tissues slideshare.netpharmacy180.com. Replacing a simple tertiary amine with a piperidine ring has been shown to increase lipid solubility and prolong the duration of action nih.gov. The piperidine ring is a prevalent scaffold in many modern local anesthetics, such as bupivacaine (B1668057) and ropivacaine, highlighting its enduring importance in drug design researchgate.net. The simplification of cocaine's complex tropane (B1204802) ring to the piperidine structure in this compound demonstrated that the double-ring system of cocaine was not essential for local anesthetic effects rsc.org.

Comparative SAR Analysis: this compound Versus Cocaine and Other Early Synthetic Analogs

This compound was developed as a direct response to the limitations of cocaine, which was the first widely used local anesthetic e-century.usresearchgate.netnih.gov. While cocaine provided effective anesthesia, its significant drawbacks included a high potential for addiction, central nervous system (CNS) toxicity, and local tissue irritation woodlibrarymuseum.orgnih.gov.

This compound, synthesized by Georg Merling around 1895, was designed to mimic cocaine's anesthetic action but with improved safety profiles woodlibrarymuseum.orgwikipedia.orgrsc.orgslideshare.net. It exhibited a similar local anesthetic effect to cocaine rsc.org but was notably less irritating to tissues, particularly when formulated as a salt, and was non-addictive woodlibrarymuseum.orgrsc.orgslideshare.net. Furthermore, this compound was stable enough to be sterilized by boiling, a significant advantage over cocaine woodlibrarymuseum.orgrsc.org.

Other early synthetic analogs, such as benzocaine (synthesized around 1890) and procaine (B135) (developed in 1904), also contributed to the understanding of SAR. Benzocaine, a benzoate ester, served as a foundational compound nih.gov. Procaine, an ester of para-aminobenzoic acid (PABA), offered reduced toxicity compared to cocaine; however, its metabolic breakdown product, PABA, could cause allergic reactions medscape.com. These early compounds, including this compound, collectively reinforced the importance of the lipophilic aromatic ring, the intermediate ester linkage, and the hydrophilic amine group for local anesthetic activity litfl.commedscape.comrsc.orgnih.govresearchgate.net.

Table 1: Comparative Structural Features and Properties of Early Local Anesthetics

| Compound | Key Structural Features | Cocaine Analog Status | Irritancy | Addiction Potential |

| Cocaine | Tropane ring, benzoate ester, methyl ester | N/A | High | High |

| This compound | Piperidine ring, benzoate ester | Yes | Low | Low |

| Alpha-Eucaine (B1237395) | Piperidine ring, benzoate ester (isomer of beta) | Yes | High | Low |

| Procaine | PABA ester, diethylaminoethyl group | Yes | Moderate | Low |

| Benzocaine | Benzoate ester (para-aminobenzoic acid ethyl ester) | Yes | Low | Low |

Early Mechanistic Hypotheses on the Relationship between Chemical Structure and Biological Interaction

The primary mechanism by which local anesthetics exert their effect is by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of action potentials litfl.commedscape.comnih.govresearchgate.netslideshare.netderangedphysiology.com. Several theories were proposed in the early days to explain this interaction at a molecular level:

Specific Receptor Theory: This hypothesis suggests that local anesthetics diffuse across the nerve membrane and bind to specific receptor sites located at the opening of the voltage-gated sodium channel. This binding event alters the channel's conformation, inhibiting sodium ion influx medscape.come-century.usnih.gov. This theory is widely accepted today.

Membrane Expansion Theory: This theory posited that the lipophilic anesthetic molecules embed themselves within the cell membrane, causing it to expand. This expansion, in turn, leads to a physical narrowing of the sodium channels, obstructing ion flow medscape.come-century.us. However, this theory has limitations, particularly in explaining the action of neutral local anesthetics e-century.us.

Surface Charge Theory: Another proposed mechanism involved alterations to the fixed charges on the surface of the nerve membrane e-century.usnih.gov.

While the acetylcholine (B1216132) theory was also considered, it lacked sufficient evidence to support its role in local anesthetic action nih.gov. The general consensus that emerged was that the lipophilic aromatic portion of the molecule facilitated entry into the nerve membrane, while the ionized amine group interacted with the sodium channel litfl.commedscape.com. The intermediate ester or amide linkage served to connect these two critical parts litfl.commedscape.comrsc.orgresearchgate.net.

Impact of Isomerism on Chemical Interactions and Subsequent Effects

The distinction between alpha-eucaine and this compound highlights the critical role of isomerism in SAR. This compound was developed as a less irritating alternative to alpha-eucaine woodlibrarymuseum.orgrsc.org. This difference in irritancy between the two isomers demonstrates how subtle changes in molecular structure can significantly alter a compound's pharmacological profile and clinical utility.

More broadly, the study of stereoisomers in local anesthetics has revealed important SAR insights. For instance, the development of ropivacaine, a pure S-(-) enantiomer derived from mepivacaine, showed that different optical isomers can possess distinct toxicological profiles and selectivities for various ion channels nih.govderangedphysiology.com. Specifically, R-enantiomers are often associated with greater cardiac toxicity due to enhanced binding to cardiac voltage-gated ion channels derangedphysiology.com. While specific detailed SAR for this compound's isomers regarding their interaction with sodium channels is less documented than for modern anesthetics, the difference in irritancy clearly indicates a structure-activity relationship influenced by their isomeric forms.

Mechanistic Research of Beta Eucaine at the Molecular and Cellular Level

Molecular Target Identification: Voltage-Gated Sodium Channel (NaV) Blockade

The principal mechanism of action for beta-Eucaine, like all local anesthetics, is the blockade of voltage-gated sodium channels (NaV). nih.govmedscape.com These transmembrane proteins are essential for the initiation and propagation of action potentials in excitable cells, such as neurons. By physically or electrostatically obstructing the NaV channel pore, this compound inhibits the influx of sodium ions that is necessary for membrane depolarization. nih.gov This action prevents the nerve from reaching the threshold potential required to fire an action potential, resulting in a reversible block of nerve conduction. medscape.com

The blockade is state-dependent, meaning this compound has a higher affinity for NaV channels that are in the open or inactivated states compared to the resting state. derangedphysiology.com This property leads to "use-dependent" or "phasic" block, where nerves that are firing more frequently—as is common in pain-sensing neurons—are more susceptible to the anesthetic's effect. nih.gov

Proposed Binding Sites and Interaction Modes on NaV Channels

Research utilizing mutagenesis and molecular modeling on various local anesthetics has identified a common receptor site located within the inner pore of the NaV channel's α-subunit. researchgate.netnih.gov It is proposed that this compound binds to this same site. The binding is non-covalent and involves a combination of hydrophobic and electrostatic interactions.

A widely accepted model suggests the binding site is formed by amino acid residues from the S6 transmembrane segments of multiple domains, particularly domain IV. researchgate.net For this compound, which possesses a tertiary amine group, the molecule exists in equilibrium between a neutral, lipid-soluble form and a protonated, cationic form at physiological pH. derangedphysiology.com The cationic form is believed to be the primary active species at the receptor site.

Key proposed interactions include:

Cation-π Interaction : The positively charged tertiary amine of the this compound cation is thought to form a cation-π interaction with the aromatic ring of a specific phenylalanine residue (F1586 in the hNav1.4 channel) within the binding pocket. researchgate.net

Hydrophobic Interactions : The aromatic ring of this compound (the benzoic acid ester portion) interacts with nonpolar residues lining the channel pore.

Hydrogen Bonding : Theoretical pharmacophore models for local anesthetics suggest that the oxygen atom within the ester linkage can act as a hydrogen bond acceptor, further stabilizing the drug-receptor complex. chemicalpapers.com

Influence on Ion Channel Gating Kinetics and Ionic Conductance

This compound's interaction with the NaV channel profoundly affects the channel's gating kinetics—the process of opening, closing, and inactivating. By binding preferentially to the open and inactivated states, the drug stabilizes these conformations. derangedphysiology.com This stabilization makes it more difficult for the channel to return to the closed, resting state, thereby prolonging the nerve's refractory period. derangedphysiology.com

Electrophysiological studies on local anesthetics demonstrate two primary effects on gating:

Shift in Inactivation Voltage-Dependence : The voltage at which steady-state inactivation occurs is shifted to more hyperpolarized (more negative) potentials. This means that at a normal resting membrane potential, a larger fraction of sodium channels are held in the inactivated, unavailable state.

Slowing of Recovery from Inactivation : The time it takes for channels to recover from the inactivated state and become available for the next action potential is increased.

By binding within the pore, this compound directly reduces ionic conductance. This can be conceptualized as both a physical "plug" and an electrostatic barrier. The presence of the bulky molecule sterically hinders the passage of sodium ions, while the positive charge of the bound cation electrostatically repels incoming Na+ ions. derangedphysiology.com The cumulative effect is a dose-dependent decrease in the peak sodium current during an action potential. researchgate.netnih.gov

Theoretical Models of this compound-Membrane Interactions

As an amphiphilic molecule, this compound must interact with and traverse the lipid bilayer of the nerve cell membrane to reach its intracellular binding site on the NaV channel. mdpi.com Two primary pathways have been proposed in theoretical models:

The Hydrophobic Pathway : This is considered the principal route for tertiary amine anesthetics like this compound. In the extracellular space, the uncharged, lipid-soluble form of the molecule partitions into the lipid membrane. It then diffuses laterally through the bilayer to the intracellular side, where it re-equilibrates and the newly protonated, active cation can access the channel pore from within. nih.gov The potency of local anesthetics is strongly correlated with their lipid solubility, which governs their ability to utilize this pathway. youtube.comnih.gov

The Hydrophilic Pathway : This model posits that the charged, water-soluble form of the anesthetic can access the binding site directly from the intracellular side, but only when the channel's activation gate is open. nih.gov This pathway is a key component in explaining the use-dependent nature of the block.

These models are not mutually exclusive and together explain how this compound can access its target. The initial interaction involves the molecule embedding itself within the membrane, which can itself cause minor perturbations to the lipid bilayer, an effect sometimes referred to as the "membrane expansion" theory, though it is not considered the primary mechanism of action.

Comparative Molecular Mechanisms with Other Amino Ester Anesthetics

The amino ester class of local anesthetics originated with cocaine and was expanded with synthetic analogues like procaine (B135) and tetracaine. This compound's mechanism can be understood by comparison with these compounds.

Versus Cocaine : Cocaine, the first local anesthetic, also blocks NaV channels. However, its molecular mechanism is complicated by its additional, distinct ability to inhibit the reuptake of neurotransmitters like dopamine and norepinephrine. openochem.org This secondary action is responsible for cocaine's vasoconstrictive and potent central nervous system stimulant properties, which are absent in purely synthetic anesthetics like this compound and procaine. medscape.comopenochem.org

Versus Procaine : Procaine was the first synthetic amino ester designed to eliminate the undesirable properties of cocaine. medscape.com Both procaine and this compound are considered "pure" NaV channel blockers without the neurotransmitter reuptake inhibition. openochem.org Differences in their clinical profiles (e.g., potency, onset of action) arise from subtle variations in their molecular structure, which alter their physicochemical properties such as pKa and lipid solubility. These properties dictate how effectively the molecule can penetrate nerve sheaths, cross membranes, and bind to the NaV channel receptor. mdpi.com

The following table compares the physicochemical properties of representative amino ester and amide local anesthetics, which directly influence their mechanistic behavior.

| Anesthetic | Chemical Class | pKa | Lipid Solubility (Partition Coefficient) | Potency (Relative to Procaine) |

| Procaine | Amino Ester | 8.9 | 0.6 | 1 |

| Cocaine | Amino Ester | 8.6 | 2.6 | 2 |

| Tetracaine | Amino Ester | 8.5 | 80 | 16 |

| Lidocaine (B1675312) | Amino Amide | 7.9 | 2.9 | 4 |

| Bupivacaine (B1668057) | Amino Amide | 8.1 | 27.5 | 16 |

Data compiled from various pharmacological sources. mdpi.comyoutube.com

Distinctive Features of Ester Linkage in Mechanism of Action

The intermediate ester linkage is a defining structural feature of this compound and its class, imparting characteristics that distinguish it mechanistically and pharmacokinetically from amide-type local anesthetics.

Metabolic Pathway : The most significant feature of the ester linkage is its susceptibility to rapid hydrolysis by plasma pseudocholinesterases. medscape.comnih.gov This rapid breakdown in the bloodstream results in a shorter duration of action and generally lower potential for systemic toxicity compared to amide anesthetics, which require slower metabolic processing in the liver. youtube.com

Allergenic Potential : The hydrolysis of amino esters derived from para-aminobenzoic acid (PABA), such as procaine, yields PABA as a metabolite. nih.gov PABA is a known allergen in a subset of the population, making hypersensitivity reactions a notable concern with some ester anesthetics. youtube.com

Receptor Interaction : Beyond metabolism, the ester group is an integral part of the pharmacophore. Theoretical modeling suggests the carbonyl oxygen of the ester linkage serves as a critical hydrogen bond acceptor. chemicalpapers.com This interaction helps to properly orient and anchor the anesthetic molecule within the NaV channel binding site, contributing to the stability of the drug-receptor complex and the efficacy of the channel blockade. This role is analogous to the function of the amide linkage in amide-type anesthetics. chemicalpapers.com

Analytical Methodologies for the Characterization of Beta Eucaine

Historical and Contemporary Methods for Chemical Identification

Historically, the identification of beta-eucaine and its distinction from other anesthetics like cocaine and alpha-eucaine (B1237395) was based on classical chemical tests. An 1897 study detailed several such methods. For instance, the reaction with potassium permanganate (B83412) solution could differentiate this compound from pure cocaine; the violet-red color of the cocaine precipitate would remain for a significant duration, while the this compound precipitate would rapidly turn brown. Another distinguishing test involved the differential solubility of their platinic chloride precipitates in hydrochloric acid; the precipitates of both alpha- and this compound dissolve, whereas that of cocaine does not. These early methods, though rudimentary by modern standards, provided the foundational means of identifying this compound.

Contemporary methods for the chemical identification of this compound have largely shifted to more specific and sensitive instrumental techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose, providing both the retention time for chromatographic identification and a mass spectrum that serves as a molecular fingerprint. Similarly, spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy offer detailed structural information that can definitively identify this compound.

Techniques for Purity Assessment and Isomeric Discrimination

Purity assessment of this compound is critical to ensure the absence of synthetic impurities and byproducts. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are the primary methods for determining the purity of this compound. These methods can separate this compound from any impurities, and the area of the chromatographic peak is proportional to the concentration of the compound.

This compound possesses stereoisomers, and the discrimination between these is essential as different stereoisomers can exhibit varied physiological activities. Historically, the d- and l-forms of this compound hydrochloride were noted to have different melting points (d-form hydrochloride: [a]D +11.5° in water; l-form hydrochloride: mp 244-245°C, [a]D -11.3° in water). Modern approaches to isomeric discrimination predominantly involve chiral chromatography. Chiral HPLC and capillary electrophoresis (CE) are powerful techniques for separating enantiomers. These methods utilize a chiral stationary phase (in HPLC) or a chiral selector in the running buffer (in CE) that interacts differently with each enantiomer, leading to their separation. This allows for the quantification of the enantiomeric excess and ensures the stereochemical purity of a this compound sample.

Chromatographic Separations in this compound Research

Chromatographic techniques are indispensable in the analysis of this compound. Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum for identification. For compounds that may not be sufficiently volatile or stable for GC, derivatization can be employed to enhance their chromatographic properties.

High-performance liquid chromatography (HPLC) is another cornerstone technique for this compound analysis. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for the separation of local anesthetics. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. HPLC offers high resolution and sensitivity and can be coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS) detectors, for quantification and identification.

Below is an interactive data table summarizing typical chromatographic methods applicable to the analysis of local anesthetics like this compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| GC-MS | DB-1 or similar nonpolar capillary column | Helium | Mass Spectrometry (MS) | Identification and quantification |

| HPLC-UV | C18 reversed-phase | Acetonitrile/water with buffer | UV Absorbance | Purity assessment and quantification |

| Chiral HPLC | Chiral stationary phase (e.g., cyclodextrin-based) | Varies (e.g., hexane/ethanol) | UV or MS | Isomeric discrimination |

| Chiral CE | - (chiral selector in buffer) | Buffer with chiral selector (e.g., cyclodextrin) | UV | Isomeric discrimination |

Spectroscopic Approaches for Structural Elucidation (e.g., IR, NMR, MS) in Chemical Studies

Spectroscopic methods are fundamental for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, one would expect to see characteristic absorption bands corresponding to the ester carbonyl group (C=O stretch), C-O stretching of the ester, aromatic C-H stretching from the benzoate (B1203000) group, and aliphatic C-H stretching from the piperidine (B6355638) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the piperidine ring and the benzoate group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the assignment of each proton to its position in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the this compound molecule, providing further confirmation of its structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds within the molecule. This fragmentation pattern is highly characteristic and can be used for unambiguous identification. The NIST WebBook provides a reference mass spectrum for this compound.

An interactive data table summarizing the expected spectroscopic data for this compound is presented below.

| Spectroscopic Technique | Key Expected Features for this compound |

| Infrared (IR) | ~1715 cm⁻¹ (C=O stretch, ester), ~1270 cm⁻¹ and ~1100 cm⁻¹ (C-O stretch, ester), ~3060 cm⁻¹ (aromatic C-H stretch), ~2970 cm⁻¹ (aliphatic C-H stretch) |

| ¹H NMR | Signals in the aromatic region (benzoate group), signals in the aliphatic region (piperidine ring protons, including methyl groups) |

| ¹³C NMR | Signal for the ester carbonyl carbon (~166 ppm), signals for aromatic carbons, signals for aliphatic carbons of the piperidine ring |

| Mass Spectrometry (EI) | Molecular ion peak (m/z = 247), characteristic fragment ions |

Analytical Characterization of Synthetic Intermediates and Raw Materials

The synthesis of this compound involves the condensation of diacetonamine (B58104) with acetaldehyde (B116499) to form 2,2,6-trimethylpiperidin-4-one, followed by reduction to 2,2,6-trimethylpiperidin-4-ol, and subsequent benzoylation. The analytical characterization of the raw materials and synthetic intermediates is crucial for ensuring the quality and yield of the final product.

Diacetonamine: This starting material can be characterized by its physical properties (e.g., melting point) and spectroscopic methods such as IR and NMR to confirm its identity and purity.

Acetaldehyde: As a volatile raw material, acetaldehyde is typically analyzed by gas chromatography (GC) to determine its purity. Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC analysis is also a common method for its quantification.

2,2,6-Trimethylpiperidin-4-one: This key intermediate can be characterized by GC-MS to confirm its molecular weight and structure. IR spectroscopy would show a characteristic ketone carbonyl peak.

2,2,6-Trimethylpiperidin-4-ol: The reduction of the ketone to the alcohol can be monitored by IR spectroscopy (disappearance of the ketone peak and appearance of a broad O-H stretch). The final intermediate can be fully characterized by NMR and MS.

Contemporary Perspectives and Future Directions in Beta Eucaine Research

Re-evaluation of Historical Synthetic Protocols for Efficiency and Green Chemistry

The synthesis of beta-eucaine, historically, involved the benzoylation of a piperidinol derivative. Early synthetic routes, such as those described involving diacetonamine (B58104), acetaldehyde (B116499), and subsequent benzoylation, laid the groundwork for its production wikipedia.orgwoodlibrarymuseum.orgamazonaws.com. More broadly, research into green chemistry principles in pharmaceutical synthesis aims to reduce environmental impact and improve efficiency researchgate.netmdpi.com. While direct re-evaluations of this compound's historical synthetic protocols specifically for green chemistry are not extensively detailed in the current literature, the overarching trend in medicinal chemistry is towards optimizing existing routes and developing new ones that employ eco-friendly solvents, catalytic reactions, and atom-economical processes researchgate.netmdpi.comrsc.org. Future research could focus on adapting these green chemistry methodologies to the synthesis of this compound, potentially leading to more sustainable and cost-effective production methods if demand for it as a research chemical or standard were to increase.

Advanced Computational Chemistry Approaches for SAR and Mechanism of Action Modeling

Computational chemistry offers powerful tools for understanding the relationship between a molecule's structure and its activity (SAR) and for modeling its mechanism of action. For local anesthetics, including this compound, these approaches are crucial for elucidating how they interact with biological targets, primarily voltage-gated sodium channels nih.govnih.govresearchgate.net. Studies have explored quantitative structure-activity relationships (QSAR) and molecular docking to predict binding affinities and identify key structural features responsible for anesthetic effects krmangalam.edu.insteeronresearch.comslideshare.net. Advanced computational modeling can help in understanding how this compound, and its derivatives, bind to sodium channel proteins, potentially revealing subtle differences in interaction compared to other local anesthetics and informing the design of new compounds with tailored properties nih.govresearchgate.netsteeronresearch.com.

Spectroscopic and Crystallographic Reinvestigation of this compound and its Isomers

While this compound has been known for over a century, modern spectroscopic and crystallographic techniques can provide more refined structural insights, particularly concerning its isomers. Research has identified different forms, such as the d-form and l-form, and their corresponding hydrochlorides, with specific melting points and optical rotations drugfuture.com. Studies have also alluded to the configuration of this compound and potential isomers like beta-isoeucaine acs.org. Advanced techniques such as X-ray crystallography could provide definitive solid-state structures, elucidating crystal packing and polymorphism, while high-resolution NMR spectroscopy and mass spectrometry can offer detailed characterization of its structure and any potential isomeric impurities. Such reinvestigations are vital for a complete understanding of the compound's physical and chemical properties.

The Role of this compound as a Historical Chemical Standard in Analytical Toxicology and Forensics (Non-Clinical Applications)

In analytical toxicology and forensic science, reference standards are indispensable for the accurate identification and quantification of substances unodc.org. Historically, this compound, as a synthetic local anesthetic and a structural analogue of cocaine, has been relevant in the context of drug analysis scribd.comjudiciary.gov.phacoi.org. While not as commonly cited as other compounds, its presence or potential for misidentification in forensic samples could necessitate its use as a reference standard. Forensic laboratories rely on certified reference materials for method validation, quality control, and the precise determination of analytes in biological specimens unodc.orglebeau-toxicology.comaafs.org. Future research could further define this compound's utility as a standard, particularly in cases involving the analysis of historical drug samples or in the identification of related synthetic compounds.

Academic Studies on the Degradation Pathways and Chemical Stability of this compound

The chemical stability of pharmaceutical compounds is a critical factor in their formulation, storage, and shelf-life nih.gov. This compound, being an amino ester local anesthetic, is susceptible to hydrolysis of its ester linkage, a common pathway for degradation in this class of compounds mdpi.com. Academic studies investigating the degradation pathways of this compound would involve exposing the compound to various stress conditions, such as different pH levels, temperatures, and light exposure, and then analyzing the resulting degradation products using techniques like liquid chromatography-mass spectrometry (LC-MS) nih.gov. Understanding these pathways is essential for establishing appropriate storage conditions and predicting the compound's behavior over time, which is particularly important if it is to be used as a stable reference standard.

Compound List

this compound

Cocaine

Tropacocaine

Novocaine

Diacetonamine

Acetaldehyde

Benzoyl chloride

Tienoxolol

Q & A

Q. What standardized analytical methods are recommended for characterizing beta-Eucaine’s physicochemical properties?

To ensure reproducibility, researchers should employ validated techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) for thermal stability analysis. Experimental protocols must detail solvent systems, calibration standards, and instrument parameters . For novel compounds, elemental analysis and mass spectrometry (MS) are critical to confirm molecular identity .

Q. How should experimental designs be structured to evaluate this compound’s stability under varying environmental conditions?

Stability studies require controlled variables (e.g., pH, temperature, light exposure) and time-series sampling. Use accelerated stability testing (e.g., 40°C/75% relative humidity) to predict degradation pathways, complemented by kinetic modeling to estimate shelf life. Include negative controls and replicate experiments to distinguish intrinsic instability from methodological artifacts .

Q. What are the best practices for synthesizing this compound derivatives to ensure reproducibility?

Document reaction conditions (catalyst, solvent, temperature) and purification steps exhaustively. For novel derivatives, provide spectral data (e.g., IR, H/C NMR) in supplementary materials and cross-validate results against known analogs. Use combinatorial chemistry approaches with systematic variation of substituents to explore structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity of this compound across preclinical studies?

Conduct a meta-analysis of existing data to identify confounding variables (e.g., dosage, cell lines, assay protocols). Validate findings using orthogonal methods:

Q. What methodological strategies address discrepancies in this compound’s reported metabolic pathways?

Employ isotope-labeled this compound in tracer studies to track metabolite formation via LC-MS/MS. Cross-reference results with computational predictions (e.g., CYP450 enzyme docking simulations) and validate using human hepatocyte models. Publish raw metabolomics datasets in open repositories to enable peer validation .

Q. How can researchers ensure the reproducibility of this compound’s pharmacological data across heterogeneous experimental systems?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Provide machine-readable metadata for all assays (e.g., cell passage number, serum lot) .

- Use standardized positive/negative controls (e.g., reference inhibitors for receptor-binding assays) .

- Share protocol deviations and outlier analyses in supplementary materials to contextualize data variability .

Q. What advanced techniques mitigate bias in this compound’s toxicity profiling?

Implement blinded study designs for histopathological assessments and integrate multi-omics data (transcriptomics, proteomics) to distinguish compound-specific toxicity from systemic stress responses. Use machine learning models trained on toxicity databases to predict off-target effects .

Methodological Frameworks for Data Analysis

Q. How should researchers handle conflicting data on this compound’s mechanism of action?

- Triangulation: Cross-validate findings using biochemical (e.g., enzyme inhibition assays), cellular (e.g., siRNA knockdown), and computational (e.g., molecular dynamics simulations) approaches .

- Error Analysis: Quantify technical vs. biological variability using coefficient of variation (CV) calculations and Bland-Altman plots .

- Hypothesis Refinement: Formulate competing hypotheses (e.g., allosteric modulation vs. competitive inhibition) and design knockout/knockin models to test them .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in complex systems?

Use nonlinear regression models (e.g., Hill equation) to estimate EC values, and apply hierarchical Bayesian modeling to account for inter-experiment variability. For multi-parametric data (e.g., cytokine profiles), apply principal component analysis (PCA) to reduce dimensionality .

Ethical and Reporting Standards

Q. How can researchers ensure ethical transparency in this compound studies involving animal models?

Adopt ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines:

Q. What open-science practices enhance the credibility of this compound research?

- Pre-register study protocols on platforms like Open Science Framework (OSF) to reduce publication bias .

- Deposit raw spectra, chromatograms, and crystallographic data in public repositories (e.g., PubChem, Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.